molecular formula C9H14Cl2N2O2 B2951269 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride CAS No. 2103648-47-9

2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride

Cat. No.: B2951269
CAS No.: 2103648-47-9
M. Wt: 253.12
InChI Key: DBRVGHPYYNTYRB-UHFFFAOYSA-N
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Description

2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N2O2. It is commonly used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable amine, followed by a series of chemical transformations to introduce the amino and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the nervous system. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, making it a compound of interest in drug development.

Comparison with Similar Compounds

  • 2-Amino-4-(pyridin-3-yl)butanoic acid
  • 2-Amino-4-(pyridin-4-yl)butanoic acid
  • 2-Amino-4-(pyridin-2-yl)pentanoic acid

Comparison: Compared to these similar compounds, 2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-amino-4-pyridin-2-ylbutanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(9(12)13)5-4-7-3-1-2-6-11-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRVGHPYYNTYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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